CholestaGel - 182815-43-6

CholestaGel

Catalog Number: EVT-1476649
CAS Number: 182815-43-6
Molecular Formula: C31H66Cl2N4O
Molecular Weight: 581.796
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Colesevelam is a non-absorbed polymer that binds bile acids in the intestine, impedes their reabsorption and lowers serum lipids. In patients with type 2 diabetes mellitus, colesevelam also lowers blood glucose levels by an unknown mechanism.
Overview

CholestaGel, chemically known as colesevelam hydrochloride, is a non-absorbed polymer that functions primarily as a bile acid sequestrant. It is utilized in clinical settings to manage hyperlipidemia, particularly to lower low-density lipoprotein cholesterol levels. CholestaGel operates by binding bile acids in the intestine, preventing their reabsorption, and thus promoting the excretion of cholesterol.

Source and Classification

CholestaGel is derived from polyallylamine and is cross-linked with epichlorohydrin. It is classified under bile acid sequestrants, which are a group of medications that lower cholesterol levels by binding bile acids in the gastrointestinal tract. This class includes other compounds like cholestyramine and colestipol.

Synthesis Analysis

Methods and Technical Details

The synthesis of colesevelam hydrochloride involves several methods, primarily focusing on the modification of polyallylamine. Various approaches have been documented:

  1. Acidic Treatment: Colesevelam can be treated with hydrochloric acid to form colesevelam hydrochloride. For instance, a method involves stirring colesevelam with 2N hydrochloric acid at ambient temperature for several hours, followed by centrifugation and drying to yield the product as an off-white solid .
  2. Iodination Reactions: Iodination can also be employed as part of the synthesis process, typically using acetone as a solvent under reflux conditions. This method allows for monitoring via thin-layer chromatography or high-performance liquid chromatography .
  3. Purification Steps: After synthesis, purification often includes filtration, solvent concentration, and column chromatography using solvents like ethyl acetate and n-hexane .
Molecular Structure Analysis

Structure and Data

The molecular formula for colesevelam hydrochloride is C28H46ClN5O7C_{28}H_{46}ClN_5O_7, with a molecular weight of approximately 600 g/mol. The structure features a complex arrangement of polymer chains that confer its bile acid-binding properties. The chemical structure includes multiple amine groups which are crucial for its interaction with bile acids.

Chemical Reactions Analysis

Reactions and Technical Details

Colesevelam hydrochloride undergoes various chemical reactions primarily related to its function as a bile acid sequestrant:

  1. Bile Acid Binding: The primary reaction involves the binding of bile acids such as glycocholic acid in the intestinal lumen. This interaction prevents the reabsorption of bile acids back into the bloodstream .
  2. Enzymatic Reactions: The depletion of bile acids leads to increased activity of hepatic enzymes such as cholesterol 7-α-hydroxylase, which in turn enhances the conversion of cholesterol to bile acids, ultimately lowering serum low-density lipoprotein cholesterol levels .
Mechanism of Action

Process and Data

CholestaGel's mechanism of action is based on its ability to bind bile acids in the intestine:

  1. Bile Acid Sequestration: By binding bile acids, CholestaGel prevents their reabsorption into the enterohepatic circulation. This results in a reduced pool of bile acids available for digestion.
  2. Increased Cholesterol Utilization: In response to decreased bile acid levels, hepatic cells increase cholesterol conversion to replenish bile acids, leading to enhanced uptake of low-density lipoprotein cholesterol from the bloodstream into liver cells.
  3. Clinical Outcomes: Clinical studies have shown that CholestaGel can reduce low-density lipoprotein cholesterol levels by 15% to 18% after consistent administration over six months .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: CholestaGel typically appears as an off-white solid.
  • Solubility: It is insoluble in water but can absorb water to form a gel-like substance.
  • Stability: The compound exhibits stability under normal storage conditions but may degrade under extreme pH or temperature fluctuations.

Key physical properties include:

  • Molecular Weight: Approximately 600 g/mol
  • Chloride Content: Approximately 22% w/w
  • Swell Index: Varies with preparation method (e.g., 5.2 or higher) indicating its capacity to absorb water .
Applications

Scientific Uses

CholestaGel has several scientific applications:

  1. Lipid Management: It is primarily used in clinical settings for managing hyperlipidemia by lowering low-density lipoprotein cholesterol levels in patients at risk for cardiovascular diseases.
  2. Research Studies: CholestaGel has been involved in numerous clinical trials assessing its efficacy in reducing liver fat content in patients with non-alcoholic steatohepatitis (NASH) using advanced imaging techniques like magnetic resonance imaging-proton density fat fraction .
  3. Potential Therapeutic Uses: Beyond cholesterol management, ongoing research explores its potential benefits in metabolic disorders related to dyslipidemia.
Introduction to Bile Acid Sequestrants

Historical Evolution of Bile Acid Sequestrants in Lipid Management

Bile acid sequestrants (BAS) represent one of the earliest pharmacological approaches to cholesterol management, dating back to the 1960s. First-generation agents like cholestyramine (a styrenedivinylbenzene copolymer) and colestipol (a diethylenetriamine and epichlorohydrin copolymer) functioned as anion-exchange resins that bound bile acids in the intestinal lumen. This binding disrupted the enterohepatic circulation of bile acids, forcing hepatocytes to convert more cholesterol into bile acids, thereby depleting hepatic cholesterol stores and upregulating LDL receptor expression. The Lipid Research Clinics Coronary Primary Prevention Trial (1984) demonstrated that cholestyramine reduced LDL-C by 20% and coronary heart disease risk by 19% compared to placebo, establishing BAS as foundational lipid-lowering therapy [1] [9].

However, these early agents faced significant limitations:

  • Poor Tolerability: Granular formulations caused gastrointestinal side effects (e.g., bloating, constipation) in 30–50% of patients, leading to high discontinuation rates [1] [9].
  • Drug Interactions: Non-specific binding of anionic drugs (e.g., warfarin, digoxin) due to low bile acid specificity, necessitating complex dosing schedules [2] [9].
  • Dosing Challenges: High daily doses (15–30 g for cholestyramine) and frequent administration reduced adherence [1].

The development of CholestaGel (colesevelam hydrochloride) in the late 1990s addressed these shortcomings through molecular engineering. As a cross-linked poly(allylamine) polymer alkylated with hydrophobic side chains (bromodecane and bromohexyltrimethylammonium), colesevelam exhibited a 4–6-fold higher bile acid binding affinity than earlier BAS. Its hydrogel properties enabled tablet formulation, improving palatability and convenience [2] [6] [9].

Table 1: Evolution of Bile Acid Sequestrants

ParameterCholestyramineColestipolColesevelam (CholestaGel)
Binding Capacity1–2 mmol/g1–2 mmol/g4–6 mmol/g
SpecificityLowLowHigh (bile acid-selective)
FormulationPowder/granulesGranulesTablets, suspension, chewable bar
Typical Daily Dose24 g20 g3.75 g
Key LimitationHigh GI effectsDrug interactionsModerate triglyceride increase

This evolution positioned colesevelam as a versatile agent for combination therapy and special populations, including adolescents with familial hypercholesterolemia [1] [4].

Role of CholestaGel in Modern Pharmacotherapy: Scope and Significance

CholestaGel’s significance stems from its dual mechanisms of action: LDL-C reduction via bile acid sequestration and glycemic control in type 2 diabetes (T2D), underpinned by its unique molecular properties.

Mechanistic Innovations

Colesevelam’s polymer structure contains multiple primary amine groups, enabling high-capacity binding of bile acids (e.g., glycocholic acid, Kd = 0.2 μM) through electrostatic and hydrophobic interactions. By depleting the bile acid pool, it upregulates hepatic CYP7A1, accelerating cholesterol conversion to bile acids. This depletes intrahepatic cholesterol, increasing LDL receptor expression and plasma LDL-C clearance [1] [4] [8]. Notably, its specificity minimizes interactions with co-administered drugs like statins or ezetimibe, allowing simultaneous dosing [2] [9].

Beyond lipid management, colesevelam improves insulin sensitivity and glucose homeostasis. Preclinical studies reveal it activates the G-protein-coupled bile acid receptor TGR5 in intestinal L-cells, stimulating glucagon-like peptide-1 (GLP-1) secretion. Additionally, it modulates hepatic gluconeogenesis via farnesoid X receptor (FXR) pathways, reducing fasting plasma glucose [4] [8].

Clinical Applications

  • Hypercholesterolemia Management:
  • Monotherapy: Lowers LDL-C by 15–18% in adults and adolescents [1] [4].
  • Combination Therapy: Adds 10–16% LDL-C reduction to statins, ezetimibe, or fenofibrate. In the Hunninghake study, colesevelam + atorvastatin 10 mg achieved comparable LDL-C reduction (48%) to atorvastatin 80 mg monotherapy [3] [9].
  • Type 2 Diabetes Adjunct: Three pivotal trials (n=1,028) demonstrated HbA1c reductions of 0.3–0.5% when added to metformin, sulfonylureas, or insulin, independent of LDL-C effects [2] [4] [6].
  • Familial Hypercholesterolemia (FH): FDA-approved for adolescents (≥10 years) with HeFH, providing a non-systemic option for pediatric populations [1] [4] [7].

Table 2: Therapeutic Profile of Colesevelam in Key Indications

IndicationMonotherapy EfficacyAdditive EfficacyEvidence Level
Primary HyperlipidemiaLDL-C ↓15–18%+10–16% with statinsRCTs (n>3,000) [3] [9]
Type 2 DiabetesHbA1c ↓0.3–0.5%Sustained reduction over 52 wksMeta-analysis [2] [6]
Heterozygous FHLDL-C ↓13% (pediatrics)+8% with statinsPhase III trial [4] [7]

Therapeutic Positioning

CholestaGel addresses unmet needs in:

  • Statin-Intolerant Patients: Non-systemic action avoids myopathy risks [9].
  • Polypharmacy Management: Minimal drug interactions vs. first-generation BAS [2] [6].
  • Cardiometabolic Disease: Dual LDL-C and glucose lowering simplifies management in diabetics [2] [4].

Its role is codified in guidelines (e.g., ADA/EASD) as an adjunct for T2D patients with hyperlipidemia [6].

Properties

CAS Number

182815-43-6

Product Name

CholestaGel

IUPAC Name

2-(chloromethyl)oxirane;prop-2-en-1-amine;N-prop-2-enyldecan-1-amine;trimethyl-[6-(prop-2-enylamino)hexyl]azanium;chloride

Molecular Formula

C31H66Cl2N4O

Molecular Weight

581.796

InChI

InChI=1S/C13H27N.C12H27N2.C3H5ClO.C3H7N.ClH/c1-3-5-6-7-8-9-10-11-13-14-12-4-2;1-5-10-13-11-8-6-7-9-12-14(2,3)4;4-1-3-2-5-3;1-2-3-4;/h4,14H,2-3,5-13H2,1H3;5,13H,1,6-12H2,2-4H3;3H,1-2H2;2H,1,3-4H2;1H/q;+1;;;/p-1

InChI Key

NXOLVMFMAFCDSR-UHFFFAOYSA-M

SMILES

CCCCCCCCCCNCC=C.C[N+](C)(C)CCCCCCNCC=C.C=CCN.C1C(O1)CCl.[Cl-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.